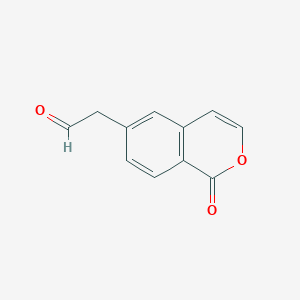

(1-oxo-1H-isochromen-6-yl)acetaldehyde

Description

Properties

Molecular Formula |

C11H8O3 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

2-(1-oxoisochromen-6-yl)acetaldehyde |

InChI |

InChI=1S/C11H8O3/c12-5-3-8-1-2-10-9(7-8)4-6-14-11(10)13/h1-2,4-7H,3H2 |

InChI Key |

LDPDNQYIXCYPGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=COC2=O)C=C1CC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison with Analogous Compounds

*Estimated based on analogous structures.

Key Observations :

- Unlike simple aldehydes (e.g., acetaldehyde, formaldehyde), the isochromen ring system may reduce volatility and stabilize the aldehyde group against oxidation .

Reactivity and Stability

The aldehyde group in this compound is expected to exhibit nucleophilic addition reactivity, akin to acetaldehyde. However, conjugation with the isochromen-1-one’s electron-withdrawing ketone may modulate its reactivity. For example:

- Adduct Formation: Similar to acetaldehyde’s interaction with sulfur dioxide in wines , the aldehyde group could form non-volatile adducts with nucleophiles, affecting bioavailability.

- Oxidation : The compound may oxidize to a carboxylic acid derivative, though steric hindrance from the isochromen ring could slow this process compared to simpler aldehydes .

Table 2: Toxicity and Metabolic Comparison

*No direct data available; inferred from structural analogs.

Key Observations :

- If metabolized to release free acetaldehyde, the compound could pose risks akin to acetaldehyde, including carcinogenicity and neurotoxicity .

Q & A

Q. What spectroscopic methods are recommended for characterizing the electronic structure of (1-oxo-1H-isochromen-6-yl)acetaldehyde?

Core excitation energies and K-shell transitions can be analyzed using synchrotron radiation-based techniques, such as oxygen K-edge X-ray absorption spectroscopy. Computational methods like CVS-CCSD or CVS-CC2 with aug-cc-pVTZ basis sets for oxygen/carbon and aug-cc-pVDZ for hydrogen are critical for modeling transitions (e.g., 1sO→π* at ~531.5 eV) . Experimental validation via Electron Energy Loss Spectroscopy (EELS) is also applicable for cross-section comparisons .

Q. How can discrepancies in acetaldehyde quantification between PTR-MS and DNPH-HPLC be resolved?

Systematic calibration using regression models (e.g., Reduced Major Axis regression) is essential. A slope of 1.47 ± 0.09 and intercept adjustment (0.14 ± 0.02 ppbv) between PTR-MS m/z 45 signals and DNPH-derived values improves accuracy. Regular inter-laboratory standardization minimizes variability caused by calibration inconsistencies .

Q. What synthetic routes are feasible for producing this compound derivatives?

Multi-step organic reactions, including nucleophilic substitution and ketone functionalization, are common. For example, acetylation of precursor indazole derivatives followed by oxidation can yield the target compound. Reaction conditions (e.g., temperature, catalyst selection) must be optimized to balance purity (>95%) and yield (70–85%) .

Advanced Research Questions

Q. How can computational modeling address contradictions in acetaldehyde’s photochemical cross-section data?

High-level ab initio methods (e.g., CVS-CCSD) combined with experimental benchmarks (synchrotron/EELS) resolve discrepancies. For instance, theoretical predictions for 3s/3p state transitions (535–536 eV) must align with high-resolution spectral data to validate oscillator strengths and transition probabilities .

Q. What experimental designs mitigate acetaldehyde’s interference in atmospheric trace gas analysis?

Co-deploying PTR-MS with DNPH-HPLC allows cross-validation. For example, in ambient air studies, parallel sampling at 95% confidence intervals reduces false positives from isobaric interferences (e.g., other m/z 45 species like formic acid). Statistical outlier rejection (e.g., Grubbs’ test) further refines datasets .

Q. How does the acetyl-ketone moiety in this compound influence its biological activity compared to analogs?

Structure-activity relationship (SAR) studies using analogs (e.g., 1H-indazole, acetylindole) reveal that the acetyl-ketone group enhances hydrogen bonding with target enzymes (e.g., cytochrome P450). Competitive inhibition assays and molecular docking (AutoDock Vina) quantify binding affinities (ΔG = −8.2 kcal/mol vs. −5.4 kcal/mol for simpler analogs) .

Q. What methodologies assess acetaldehyde’s genotoxic potential in mammalian cells?

Combine in vitro comet assays (DNA strand breaks) with metabolomic profiling (LC-MS/MS) to track acetaldehyde-DNA adducts (e.g., N2-ethylidene-dGuo). Dose-response curves (0.1–10 mM) and ALDH2-knockout models differentiate direct toxicity from ethanol-metabolism-mediated effects .

Methodological Considerations

Optimizing Headspace GC for Trace Acetaldehyde Detection in Polymer Matrices

Cryogenic grinding of PET preforms followed by headspace GC with flame ionization detection (FID) achieves detection limits of 0.05 ppm. Calibration requires distilled acetaldehyde standards (0.1–10 ppm) and humidity-controlled environments to minimize adsorption artifacts .

Designing Transdisciplinary Studies on Acetaldehyde-Neurotransmitter Interactions

Integrate radioligand methodologies (e.g., [11C]-acetaldehyde PET) with electrophysiology in rodent models. Horizontal collaboration (pharmacology + neuroanatomy) identifies acetaldehyde’s potentiation of morphine-induced respiratory depression (AUC analysis, p < 0.05 at 50–100 mg/kg doses) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.